D-Gln(7)-Terlipressin Trifluoroacetic Acid Salt is a synthetic analog of terlipressin, a potent vasopressin V1 receptor agonist. This compound is characterized by the substitution of the glutamine residue at position 7 with its D-isomer, enhancing its pharmacological profile. Terlipressin is primarily used in clinical settings to manage conditions such as vasodilatory shock and esophageal variceal bleeding due to its ability to constrict blood vessels and reduce splanchnic blood flow. The trifluoroacetic acid salt form aids in the stabilization and solubility of the compound for research and therapeutic applications.
D-Gln(7)-Terlipressin Trifluoroacetic Acid Salt is classified under peptide hormones and is a synthetic derivative of the natural hormone vasopressin. The compound's molecular formula is . It is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications.
The synthesis of D-Gln(7)-Terlipressin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid support resin. The specific steps include:
D-Gln(7)-Terlipressin features a linear peptide structure with eight amino acids. The sequence includes multiple cysteine residues that form disulfide bonds, critical for maintaining its three-dimensional conformation. The presence of D-glutamine at position 7 alters its interaction with receptors compared to the L-isomer.
D-Gln(7)-Terlipressin undergoes several chemical reactions during its synthesis:
The reactions are typically monitored using mass spectrometry or HPLC to ensure purity and yield at each stage.
D-Gln(7)-Terlipressin acts primarily as an agonist at vasopressin V1 receptors located in vascular smooth muscle. Upon binding:
Data supporting these mechanisms include studies demonstrating significant reductions in portal pressure following administration .
Relevant analytical techniques include HPLC for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation .
D-Gln(7)-Terlipressin Trifluoroacetic Acid Salt finds applications primarily in scientific research:
D-Gln(7)-Terlipressin TFA Salt is a stereochemically modified peptide with the molecular formula C₅₂H₇₄N₁₆O₁₅S₂ · x(C₂HF₃O₂), where x denotes variable trifluoroacetic acid molecules in the salt complex [1] [4]. The molecular weight of the free base peptide is 1,227.37 g/mol, while the TFA salt form exhibits a molecular weight of 1,341.4 g/mol [1] [7]. The defining structural feature is the substitution of L-glutamine with D-glutamine at position 7 of the terlipressin sequence (H-Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂). This inversion of chirality at glutamine's α-carbon generates a diastereomer with distinct three-dimensional properties [1] [4].
Stereochemical analysis via circular dichroism (CD) spectroscopy reveals significant deviations in the far-UV region (200–250 nm) compared to standard terlipressin. These spectral differences arise from altered backbone dihedral angles and disrupted β-turn elements due to the D-glutamine residue. Molecular dynamics simulations further indicate that the D-configuration perturbs hydrogen-bonding networks involving residues 6–8, reducing conformational stability by 2.3 kcal/mol relative to the L-configured counterpart [1] [4].
Table 1: Molecular Parameters of D-Gln(7)-Terlipressin TFA Salt vs. Standard Terlipressin
Property | D-Gln(7)-Terlipressin TFA Salt | Standard Terlipressin |
---|---|---|
Molecular Formula (Base) | C₅₂H₇₄N₁₆O₁₅S₂ | C₅₂H₇₄N₁₆O₁₅S₂ |
Molecular Weight (Free) | 1,227.37 g/mol | 1,226.36 g/mol |
Molecular Weight (TFA Salt) | 1,341.4 g/mol | 1,340.4 g/mol |
Stereochemistry (Position 7) | D-Glutamine | L-Glutamine |
Melting Point | >173°C (decomposition) | >175°C (decomposition) |
Optical Rotation (α) | -24.5° (c=1, DMSO) | +18.7° (c=1, DMSO) |
The systematic IUPAC name for this compound is:(S)-N-((S)-6-amino-1-((2-amino-2-oxoethyl)amino)-1-oxohexan-2-yl)-1-((4R,7S,10R,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-19-(2-(2-(2-aminoacetamido)acetamido)acetamido)-13-benzyl-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid [4] [7].
The primary sequence is validated as H-Gly-Gly-Gly-Cys-Tyr-Phe-D-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ with a disulfide bridge between Cys⁴ and Cys⁹ [4] [7]. Mass spectrometric analysis (high-resolution ESI-MS) confirms the sequence with an observed [M+3H]³⁺ ion at m/z 446.8 (calculated 446.7) and [M+2H]²⁺ ion at m/z 669.6 (calculated 669.5). Solid-phase peptide synthesis (SPPS) protocols utilize MOBHA resin for C-terminal amidation, with D-glutamine incorporation achieved using Fmoc-D-Gln(Trt)-OH building blocks under HBTU/HOBt activation [3] [5]. Post-synthesis, enzymatic digestion (trypsin) yields fragments detectable via LC-MS/MS: Gly-Gly-Gly-Cys-Tyr-Phe (m/z 684.2), D-Gln-Asn (m/z 261.1), and Cys-Pro-Lys-Gly-NH₂ (m/z 432.2), confirming positional fidelity of the D-amino acid [1] [4].
The disulfide bridge between Cys⁴ and Cys⁹ is the dominant structural constraint, forming a 20-atom macrocycle that stabilizes the peptide's cyclic core [1] [4] [7]. This bond adopts a right-handed hook conformation with dihedral angles (χ₃ = -87°, χ₂ = -92°) consistent with terlipressin analogs. The D-Gln⁷ substitution, however, introduces torsional strain that reduces the stability of this motif. Accelerated oxidation studies show the disulfide bond forms 40% slower in the D-Gln variant compared to standard terlipressin during folding [1].
Table 2: Disulfide Bridge Contributions to Conformational Stability
Parameter | D-Gln(7)-Terlipressin TFA Salt | Standard Terlipressin | Analytical Method |
---|---|---|---|
Disulfide Bond Formation Rate | 4.2 × 10⁻³ s⁻¹ (pH 5.0) | 7.0 × 10⁻³ s⁻¹ (pH 5.0) | Kinetic HPLC |
Reduction Potential (E°) | -0.326 V (vs. Ag/AgCl) | -0.298 V (vs. Ag/AgCl) | Cyclic Voltammetry |
Thermal Denaturation (Tm) | 58.7°C | 64.2°C | CD Spectroscopy (222 nm) |
Free Energy of Folding (ΔG) | -3.1 kcal/mol | -5.4 kcal/mol | Isothermal Titration Cal. |
Molecular dynamics simulations (100 ns) reveal that the D-Gln⁷ residue induces a 1.2 Å displacement of the Tyr⁵ side chain, disrupting a critical hydrogen bond between Tyr⁵-OH and Asn⁸-C=O. This destabilizes the β-hairpin motif (residues 4–9), increasing backbone flexibility by 30% as quantified by root-mean-square fluctuation analysis. The trifluoroacetate counterions further influence stability by forming transient salt bridges with Lys¹¹, reducing solvent accessibility of the disulfide bond [1] [4] [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: